molecular formula C24H20BNO2 B1589731 Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]- CAS No. 668493-36-5

Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-

Cat. No. B1589731
CAS RN: 668493-36-5
M. Wt: 365.2 g/mol
InChI Key: MNWUURWKWDHFJB-UHFFFAOYSA-N
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Description

“Boronic acid, [4’-(diphenylamino)[1,1’-biphenyl]-4-yl]-” is an aryl boronic acid ester that is majorly used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .


Synthesis Analysis

The synthesis of “Boronic acid, [4’-(diphenylamino)[1,1’-biphenyl]-4-yl]-” involves the use of transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction . It is an electron-rich boronic acid ester that can also be used in protodeboronation .


Molecular Structure Analysis

The molecular formula of “Boronic acid, [4’-(diphenylamino)[1,1’-biphenyl]-4-yl]-” is C24H26BNO2 . The molecular weight is 371.28 . The structure of boronic acids involves a trivalent boron-containing organic compound that possesses one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups .


Chemical Reactions Analysis

“Boronic acid, [4’-(diphenylamino)[1,1’-biphenyl]-4-yl]-” can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction . It is also used in the synthesis of oligothiophene (electron donating group) for the fabrication of dye-sensitized solar cells (DSSCs) .


Physical And Chemical Properties Analysis

“Boronic acid, [4’-(diphenylamino)[1,1’-biphenyl]-4-yl]-” is a white to light green solid . The melting point is between 93-98 °C .

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications of Boronic Acid Derivatives

Boronic acids and their derivatives are versatile compounds in organic chemistry, particularly in the context of their use in various coupling reactions and material science. The compound , commonly referred to as (4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)boronic acid, has several unique applications in scientific research.

Suzuki-Miyaura Cross-Coupling Reactions: This boronic acid derivative is primarily used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, polymers, and complex organic molecules. The compound’s electron-rich nature and low toxicity make it a valuable reagent for these reactions.

Sensing Devices for Nitroaromatic Explosives: Research indicates that this compound can be used to synthesize materials like 4-(2,2′-bithiophen-5-yl)-5-phenylpyrimidine , which are potential candidates for sensing devices aimed at the detection of nitroaromatic explosives . This application is crucial for security and demining operations.

Dye-Sensitized Solar Cells (DSSCs): The compound is also used in the synthesis of oligothiophene, which acts as an electron-donating group in the fabrication of dye-sensitized solar cells . DSSCs are a promising type of solar cell due to their lower production costs and the ability to work under low light conditions.

Protodeboronation Studies: In the field of organic synthesis, understanding the stability of boronic acid derivatives is crucial. This compound can be used in protodeboronation studies to explore the stability of boronic acids under various conditions, which is vital for developing new synthetic methodologies .

Electroluminescent Materials: The boronic acid derivative finds application in the development of electroluminescent materials . These materials are used in the creation of light-emitting diodes (LEDs) and other display technologies, where they contribute to the emission of light when an electric current passes through them.

Organic Photovoltaic Cells: As a ligand, this compound can be used in the development of organic photovoltaic cells . These cells are an area of intense research due to their potential to offer a flexible, lightweight, and environmentally friendly alternative to traditional silicon-based solar cells.

Blue Photoluminescence and Lasing: The compound is utilized for its strong multiphoton-excited blue photoluminescence and lasing properties . This is particularly relevant in the field of photonics for creating materials that can emit light without the need for a continuous energy source.

Hole-Transporting Materials: Lastly, it serves as a precursor for hole-transporting materials used in electroluminescent devices . These materials are essential components of organic light-emitting diodes (OLEDs), improving the efficiency and performance of these devices.

Future Directions

The future directions of “Boronic acid, [4’-(diphenylamino)[1,1’-biphenyl]-4-yl]-” could involve its increased use in organic synthesis due to its unique reactivity and low toxicity . It may also find more applications in the development of sensing devices for the detection of nitroaromatic explosives and in the fabrication of dye-sensitized solar cells (DSSCs) .

properties

IUPAC Name

[4-[4-(N-phenylanilino)phenyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BNO2/c27-25(28)21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWUURWKWDHFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464228
Record name Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-

CAS RN

668493-36-5
Record name Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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